(4R)-Hept-2-en-4-ol

Description

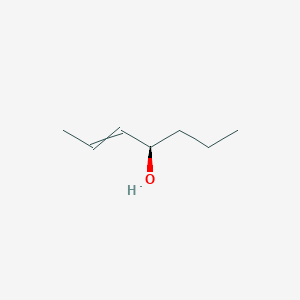

Structure

2D Structure

3D Structure

Properties

CAS No. |

821785-01-7 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(4R)-hept-2-en-4-ol |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 |

InChI Key |

DODCYMXUZOEOQF-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@H](C=CC)O |

Canonical SMILES |

CCCC(C=CC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (4R)-Hept-2-en-4-ol: Chemical Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

(4R)-Hept-2-en-4-ol is a chiral secondary allylic alcohol with significant potential as a building block in organic synthesis, particularly in the fields of fragrance and pharmaceuticals. Its specific stereochemistry and the presence of both a hydroxyl group and a carbon-carbon double bond make it a versatile synthon for the creation of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and detailed synthetic methodologies.

Chemical Structure and Properties

This compound possesses a heptane backbone with a hydroxyl group at the fourth carbon, which is a chiral center with an (R)-configuration, and a double bond between the second and third carbons. The geometry of the double bond can be either (E) or (Z), leading to two possible diastereomers.

Table 1: General and Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem |

| Molecular Weight | 114.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 821785-01-7 | PubChem |

| Canonical SMILES | CCC--INVALID-LINK--C=CC | PubChem |

| InChI | InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 | PubChem |

| InChIKey | DODCYMXUZOEOQF-ZETCQYMHSA-N | PubChem |

Table 2: Computed Physical and Chemical Properties of this compound [1]

| Property | Value |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 114.104465 g/mol |

| Monoisotopic Mass | 114.104465 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 8 |

| Complexity | 66.8 |

Note: The physical properties listed above are computed values from PubChem and may differ from experimental values.

Synthesis of this compound: Experimental Protocols

The enantioselective synthesis of chiral allylic alcohols like this compound is a key challenge in organic chemistry. Several strategies can be employed, primarily involving the asymmetric addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, or the asymmetric reduction of a corresponding ketone. Below are detailed experimental protocols for two common and effective methods.

Asymmetric Addition of an Ethyl Grignard Reagent to Crotonaldehyde

This method involves the enantioselective addition of an ethylmagnesium bromide to crotonaldehyde in the presence of a chiral ligand.

Experimental Workflow:

Detailed Protocol:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen.

-

Reaction Mixture Preparation: The flask is charged with a solution of the chiral ligand (e.g., (-)-sparteine, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Aldehyde: Freshly distilled crotonaldehyde (1.0 equivalent) is added dropwise to the cooled ligand solution.

-

Grignard Addition: A solution of ethylmagnesium bromide in THF (1.5 equivalents) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

Asymmetric Reduction of Hept-2-en-4-one

This method utilizes a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively reduce the corresponding ketone.

Experimental Workflow:

Detailed Protocol:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is assembled and purged with dry nitrogen.

-

Catalyst and Reducing Agent: The flask is charged with a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF. The solution is cooled to 0 °C. A solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.

-

Addition of Ketone: A solution of hept-2-en-4-one (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction is monitored by TLC.

-

Quenching: After the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol.

-

Solvent Removal and Extraction: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Potential Applications in Drug Development and Signaling Pathways

While specific biological activities of this compound are not extensively documented in publicly available literature, the chiral allylic alcohol motif is a key pharmacophore in numerous biologically active molecules. Unsaturated aliphatic alcohols, in general, have been investigated for a range of biological activities, including antimicrobial and signaling properties.[2]

The structural features of this compound suggest potential interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the hydrophobic alkyl chain can engage in van der Waals interactions. The stereochemistry at the C4 position is crucial for specific binding to chiral receptors or enzyme active sites.

Logical Relationship of Structural Features to Potential Biological Activity:

References

A Technical Guide to the Asymmetric Synthesis of Chiral Allylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Their versatile functionality allows for diverse downstream transformations, making them highly valuable building blocks in modern organic synthesis. The stereocontrolled synthesis of these molecules is, therefore, a critical objective. This guide provides an in-depth overview of the core methodologies for preparing enantiomerically enriched allylic alcohols, focusing on catalytic asymmetric methods.

Asymmetric Reduction of α,β-Unsaturated Carbonyls

One of the most direct and atom-economical routes to chiral allylic alcohols is the asymmetric reduction of prochiral α,β-unsaturated ketones (enones) and aldehydes (enals). This approach is dominated by transition-metal-catalyzed hydrogenation and transfer hydrogenation.

Asymmetric Hydrogenation (AH)

Ruthenium complexes featuring chiral diphosphine ligands, pioneered by Noyori and coworkers, are exceptionally effective for this transformation. The (S)-BINAP-Ru(II) catalyst, for instance, hydrogenates the carbonyl group of enones with high chemoselectivity over the olefin, affording the corresponding chiral allylic alcohol with excellent enantioselectivity.[1][2]

A key application is the hydrogenation of geraniol, which occurs selectively at the allylic double bond to produce citronellol in high enantiomeric excess (>95% ee).[2] Similarly, α,β-unsaturated ketones can be selectively converted into chiral allylic alcohols with high enantiopurity.[2]

Logical Workflow for Asymmetric Hydrogenation

Caption: General workflow for catalytic asymmetric hydrogenation.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, typically using isopropanol or formic acid as the hydrogen source.[3] Ruthenium catalysts containing both a chiral diphosphine (e.g., Tol-BINAP) and a chiral diamine (e.g., DPEN) are highly effective. This dual-ligand system creates a highly active and selective catalytic environment. The reaction proceeds through a concerted, six-membered transition state, which accounts for its high reactivity.[4]

Quantitative Data for Asymmetric Reduction of Enones

| Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Geraniol | Ru-(S)-tol-BINAP | i-PrOH | 95 | 90 (R) | [3] |

| 4-Phenyl-3-buten-2-one | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | H₂ (8 atm) | 99 | 98 (S) | [4] |

| (E)-2-Hexenal | RuCl₂[(R)-BINAP] | H₂ (30 atm) | 94 | 95 (R) | [1] |

| 4-Chromone | MsDPEN-Cp*Ir | H₂ (15 atm) | >99 | 99 |[4] |

Representative Experimental Protocol: ATH of Geraniol

The following protocol is adapted from the work of Bergens and coworkers.[3]

-

Catalyst Preparation (in situ): In a glovebox, [RuCl₂(p-cymene)]₂ (1.0 eq) and (S)-tol-BINAP (2.2 eq) are dissolved in anhydrous toluene. The mixture is heated at 135°C for 10 minutes. The solvent is then removed under vacuum.

-

Reaction Setup: The pre-formed catalyst is dissolved in anhydrous isopropanol. Geraniol (100 eq) is added to the solution.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred for the required time (e.g., 24 h) under an inert atmosphere.

-

Workup and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess of the product, citronellol, is determined by chiral GC or HPLC analysis.

Sharpless-Katsuki Asymmetric Epoxidation (AE)

The Sharpless-Katsuki Asymmetric Epoxidation (AE) is a cornerstone of asymmetric synthesis, providing access to chiral 2,3-epoxy alcohols from primary and secondary allylic alcohols.[5][6] These epoxy alcohols are versatile intermediates that can be regioselectively opened to yield a variety of chiral compounds, including diols and aminoalcohols. The reaction employs a catalytic system composed of titanium tetraisopropoxide [Ti(OⁱPr)₄], a chiral dialkyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[5][7]

The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation, making the synthesis of either enantiomer of the product predictable and reliable.[6] The reaction is known for its high enantioselectivity, often exceeding 90% ee.[5]

Sharpless Asymmetric Epoxidation Catalytic Cycle

Caption: Simplified catalytic cycle for the Sharpless Epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation

| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [8] |

| Geraniol | L-(+)-DET | 95 | 95 | [8] |

| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DET | - | 90 | [8] |

| Cinnamyl alcohol | L-(+)-DET | 80 | 96 |[5] |

Representative Experimental Protocol: Epoxidation of (E)-2-Hexen-1-ol

The following protocol is a typical procedure for a Sharpless Asymmetric Epoxidation.[8]

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20°C under an argon atmosphere.

-

Catalyst Formation: Titanium tetraisopropoxide [Ti(OⁱPr)₄] (5-10 mol%) is added, followed by the dropwise addition of L-(+)-diethyl tartrate (DET) (6-12 mol%). The mixture is stirred for 30 minutes at -20°C.

-

Substrate Addition: (E)-2-Hexen-1-ol (1.0 eq) is added to the solution.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 2.0 eq) is added dropwise while maintaining the temperature at -20°C.

-

Reaction Monitoring: The reaction is stirred at -20°C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: The reaction is quenched by adding water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated solution of FeSO₄ to remove residual peroxides, then washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.

Asymmetric Addition of Organometallic Reagents to Aldehydes

The catalytic asymmetric addition of vinyl and allyl nucleophiles to aldehydes provides a powerful method for C-C bond formation and the simultaneous creation of a stereocenter.[9]

Asymmetric Vinylation

This method involves the addition of a vinyl group to an aldehyde. Highly enantioselective versions often use alkenylzinc reagents generated in situ from alkynes.[10] The reaction is catalyzed by a chiral amino alcohol or thiol ligand, which complexes with the zinc to create a chiral environment for the addition to the aldehyde. This approach allows for the synthesis of (E)-allylic alcohols with excellent yields and enantioselectivities.[10]

Quantitative Data for Asymmetric Vinylation of Aldehydes

| Aldehyde | Alkenylzinc Source | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | (E)-1-Hexenylzinc | (-)-MIB | 92 | 98 | [9] |

| Benzaldehyde | (E)-1-Hexenylzinc | (-)-2-exo-morpholino-isoborne-10-thiol | 92 | >99.5 | [10] |

| Cyclohexanecarboxaldehyde | (E)-1-Hexenylzinc | (-)-2-exo-morpholino-isoborne-10-thiol | 88 | 99 |[10] |

Asymmetric Allylation

Carbonyl allylation involves adding an allyl group to an aldehyde or ketone to form a homoallylic alcohol.[11] Catalytic enantioselective methods often employ chiral Lewis acid catalysts in combination with an achiral allylating agent like allyltrimethylsilane or allylstannane.[11] The Krische allylation is a notable variant that uses allyl acetate in an iridium-catalyzed process.

Logical Diagram of Asymmetric Addition

References

- 1. nobelprize.org [nobelprize.org]

- 2. pnas.org [pnas.org]

- 3. scholarship.shu.edu [scholarship.shu.edu]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Enantioselective Synthesis of (E)-Allylic Alcohols [organic-chemistry.org]

- 11. Carbonyl allylation - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of (4R)-Hept-2-en-4-ol: A Technical Guide

Molecular Structure and Properties

(4R)-Hept-2-en-4-ol is a secondary alcohol with a stereocenter at the C4 position and a double bond between C2 and C3. Its chemical formula is C₇H₁₄O, and it has a molecular weight of approximately 114.19 g/mol .[1][2] The presence of both a hydroxyl group and a carbon-carbon double bond dictates its characteristic spectroscopic features.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| SMILES | CCC--INVALID-LINK--C=CC |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on established ranges for the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bond.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |

| H1 (-CH₃) | ~ 0.9 | Triplet | 3H |

| H2 (-CH=) | ~ 5.4 - 5.6 | Doublet of quartets | 1H |

| H3 (=CH-) | ~ 5.6 - 5.8 | Doublet of doublets | 1H |

| H4 (-CH(OH)-) | ~ 4.0 - 4.2 | Multiplet | 1H |

| H5 (-CH₂-) | ~ 1.4 - 1.6 | Multiplet | 2H |

| H6 (-CH₂-) | ~ 1.2 - 1.4 | Multiplet | 2H |

| H7 (-CH₃) | ~ 0.9 | Triplet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~ 10 - 15 |

| C2 (-CH=) | ~ 125 - 135 |

| C3 (=CH-) | ~ 130 - 140 |

| C4 (-CH(OH)-) | ~ 65 - 75 |

| C5 (-CH₂-) | ~ 30 - 40 |

| C6 (-CH₂-) | ~ 15 - 25 |

| C7 (-CH₃) | ~ 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions corresponding to the O-H and C=C functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad[3][4] |

| C-H stretch (alkene) | 3000 - 3100 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium to Weak |

| C-O stretch (alcohol) | 1050 - 1260 | Strong[3] |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns for an unsaturated alcohol.

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ (alpha-cleavage) |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.[5]

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a volatile compound, GC-MS is a suitable technique for its analysis.[6][7][8]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: Use a suitable capillary column (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.[9]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Analyzer: Scan a mass range of m/z 35-500.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z,4S)-hept-2-en-4-ol | C7H14O | CID 25021730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. athabascau.ca [athabascau.ca]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

- 8. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. 2.8. Volatile Compounds [bio-protocol.org]

Stereochemistry of (4R)-Hept-2-en-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(4R)-Hept-2-en-4-ol , a chiral allylic alcohol, represents a valuable stereochemical building block in organic synthesis. Its defined stereocenter at the C4 position, coupled with the reactivity of the hydroxyl group and the carbon-carbon double bond, makes it a target of interest for the synthesis of complex molecules with specific biological activities. This technical guide provides an overview of the stereochemistry, synthesis, and characterization of this compound, based on established principles of organic chemistry, though specific experimental data for this exact enantiomer is limited in publicly available literature.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC--INVALID-LINK--O | PubChem[1] |

| InChIKey | DODCYMXUZOEOQF-ZETCQYMHSA-N | PubChem[1] |

| CAS Number | 821785-01-7 | PubChem[1] |

| Computed XLogP3 | 1.7 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, carbinol, and alkyl protons. Key expected shifts (in ppm, relative to TMS) would include:

-

Vinyl protons (C2-H and C3-H): ~5.4-5.8 ppm, appearing as complex multiplets due to coupling to each other and the C4 proton.

-

Carbinol proton (C4-H): ~4.0-4.2 ppm, a multiplet coupled to the protons on C3 and C5.

-

Hydroxyl proton (OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

-

Methylene protons (C5-H₂): ~1.4-1.6 ppm, multiplets.

-

Methyl protons (C1-H₃ and C7-H₃): ~1.7 ppm (doublet, C1) and ~0.9 ppm (triplet, C7).

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display seven unique signals corresponding to each carbon atom in the molecule. Predicted chemical shifts (in ppm) are:

-

Vinyl carbons (C2 and C3): ~125-135 ppm.

-

Carbinol carbon (C4): ~70-75 ppm.

-

Alkyl carbons (C1, C5, C6, C7): In the upfield region, ~10-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands (in cm⁻¹):

-

O-H stretch: A strong and broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp²): A sharp band just above 3000 cm⁻¹.

-

C-H stretch (sp³): Sharp bands just below 3000 cm⁻¹.

-

C=C stretch: A medium intensity band around 1650-1670 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1100 cm⁻¹.

Stereoselective Synthesis: A Methodological Approach

The enantioselective synthesis of this compound can be approached through several established asymmetric methodologies. One of the most reliable methods involves the asymmetric addition of a nucleophile to an α,β-unsaturated ketone precursor, (E)-hept-2-en-4-one. This can be achieved using a chiral reducing agent or a catalytic asymmetric process.

Below is a detailed, representative experimental protocol based on the well-established CBS (Corey-Bakshi-Shibata) reduction, a highly effective method for the enantioselective reduction of ketones.

Experimental Protocol: Asymmetric Reduction of (E)-Hept-2-en-4-one

Materials:

-

(E)-Hept-2-en-4-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Anhydrous THF is added to the flask, and the solution is cooled to -20 °C in a cryocool bath.

-

Borane-dimethyl sulfide complex (BMS, 0.6 eq) is added dropwise to the stirred solution, and the mixture is allowed to stir for 10 minutes at -20 °C to form the chiral complex.

-

A solution of (E)-hept-2-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

-

The mixture is allowed to warm to room temperature and then stirred for an additional 30 minutes.

-

The reaction mixture is poured into a saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Characterization: The enantiomeric excess of the product would be determined by chiral HPLC or GC analysis. The structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Workflow of Asymmetric Synthesis

The following diagram illustrates the logical workflow for the enantioselective synthesis of this compound via asymmetric reduction.

Caption: Asymmetric synthesis of this compound.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, chiral allylic alcohols are important pharmacophores and intermediates in the synthesis of various biologically active natural products and pharmaceuticals. The stereochemistry at the hydroxyl-bearing carbon is often crucial for biological efficacy and receptor binding.

Conclusion

This compound is a chiral molecule with significant potential in stereoselective synthesis. While detailed experimental data for this specific enantiomer is scarce, its synthesis can be achieved through established asymmetric methods, such as the CBS reduction of the corresponding enone. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis, characterization, and potential biological applications of this and related chiral allylic alcohols is warranted to fully explore their utility in drug discovery and development.

References

Physical and chemical properties of (4R)-Hept-2-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-Hept-2-en-4-ol is a chiral secondary allylic alcohol. Its structure, featuring a hydroxyl group on a stereocenter and a carbon-carbon double bond, makes it a potentially interesting chiral building block in organic synthesis. This document provides a summary of its known physical and chemical properties. It is important to note that while computed data for this molecule is available, experimentally verified data is scarce in publicly accessible literature.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The majority of the quantitative data is derived from computational models.[1]

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 821785-01-7 | PubChem[1] |

| XLogP3-AA (logP) | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 114.104465066 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Complexity | 66.8 | PubChem[1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted search.

General synthetic strategies for chiral allylic alcohols often involve asymmetric synthesis or resolution of a racemic mixture. Common methods for purification of such alcohols include flash column chromatography and, for volatile compounds, preparative gas chromatography. Analytical techniques would typically involve NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chiral chromatography (GC or HPLC) to determine enantiomeric purity.

Biological Activity and Signaling Pathways

As of the latest search, there is no publicly available information on the biological activity, pharmacological properties, or involvement of this compound in any signaling pathways.

Mandatory Visualizations

Due to the lack of information regarding signaling pathways, experimental workflows, or defined logical relationships involving this compound in the surveyed literature, no diagrams can be generated at this time. A placeholder is provided below to indicate where such a diagram would be placed if the relevant information becomes available.

No caption is provided as no diagram could be generated based on available data.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on computed data and a survey of publicly available scientific literature. The absence of experimental data and biological activity information highlights a knowledge gap for this specific chemical entity. Researchers should exercise caution and verify any information through experimental means.

References

A Technical Guide to the Biological Activities of Substituted Heptenols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted heptenols, a class of organic compounds with increasing interest in the fields of pharmacology and drug development. This document details their cytotoxic, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, experimental methodologies, and visualizations of their mechanisms of action.

Introduction to Substituted Heptenols

Substituted heptenols are a broad class of chemical compounds characterized by a seven-carbon chain with a hydroxyl group (-OH) and at least one other substituent. Their structural diversity, arising from the position and nature of these functional groups, leads to a wide array of biological activities. This guide focuses on prominent examples, including diarylheptanoids found in turmeric and ginger, which have demonstrated significant therapeutic potential.

Cytotoxic Activities of Substituted Heptenols

A significant area of research into substituted heptenols is their potential as anticancer agents. Various analogs have demonstrated potent cytotoxicity against a range of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected substituted heptenols against various cancer cell lines.

| Compound Class | Specific Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylheptanoid | Curcumin Analog (GO-Y030) | SW480 (Colon) | 0.51 | [1] |

| Diarylheptanoid | Curcumin Analog (FLLL-11) | SW480 (Colon) | 4.48 | [1] |

| Diarylheptanoid | Curcumin Analog (FLLL-12) | SW480 (Colon) | 1.88 | [1] |

| Diarylheptanoid | Curcumin Analog (GO-Y030) | HT-29 (Colon) | 1.12 | [1] |

| Diarylheptanoid | Curcumin Analog (FLLL-11) | HT-29 (Colon) | 1.95 | [1] |

| Diarylheptanoid | Curcumin Analog (FLLL-12) | HT-29 (Colon) | 1.08 | [1] |

| Diarylheptanoid | Curcumin Analog (GO-Y030) | HCT116 (Colon) | 1.34 | [1] |

| Diarylheptanoid | Curcumin Analog (FLLL-11) | HCT116 (Colon) | 2.51 | [1] |

| Diarylheptanoid | Curcumin Analog (FLLL-12) | HCT116 (Colon) | 1.25 | [1] |

| Diarylheptanoid | Curcumin | HCT116 (Colon) | 10.26 | [1] |

| Diarylheptanoid | Curcumin | SW480 (Colon) | 13.31 | [1] |

| Diarylheptanoid | Curcumin | HT-29 (Colon) | 11.55 | [1] |

| Diarylheptanoid | Isoxazole Curcumin Analog | MCF-7 (Breast) | 29.3 ± 1.7 | [2] |

| Diarylheptanoid | Isoxazole Curcumin Analog | MCF-7R (MDR Breast) | 26.2 ± 1.6 | [2] |

| Diarylheptanoid | Hydrazinocurcumin | MDA-MB-231 (Breast) | 3.37 | [2] |

| Diarylheptanoid | Hydrazinocurcumin | MCF-7 (Breast) | 2.57 | [2] |

| Diarylheptanoid | Pentadienone Analog (16) | MCF-7 (Breast) | 2.7 ± 0.5 | [2] |

| Diarylheptanoid | Pentadienone Analog (16) | MDA-MB-231 (Breast) | 1.5 ± 0.1 | [2] |

| Diarylheptanoid | Pyrimidine Analog (3b) | MCF-7 (Breast) | 4.95 ± 0.94 | [3] |

| Diarylheptanoid | Pyrimidine Analog (3g) | MCF-7 (Breast) | 0.61 ± 0.05 | [3] |

| Diarylheptanoid | Diarylheptanoid from Z. officinale (6) | A549 (Lung) | 6.69 | [4] |

| Diarylheptanoid | Diarylheptanoid from Z. officinale (16) | A549 (Lung) | 10.23 | [4] |

| Diarylheptanoid | Diarylheptanoid from Z. officinale (17) | A549 (Lung) | 8.91 | [4] |

| Diarylheptanoid | Diarylheptanoid from Z. officinale (18) | A549 (Lung) | 12.54 | [4] |

| Diarylheptanoid | Diarylheptanoid from Z. officinale (19) | A549 (Lung) | 20.11 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of substituted heptenols is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., SW480, HT-29, HCT116, MCF-7, MDA-MB-231, A549)

-

Culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The substituted heptenol compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways in Cytotoxicity

Diarylheptanoids, a prominent class of substituted heptenols, have been shown to exert their cytotoxic effects through the modulation of specific cellular signaling pathways, leading to apoptosis and cell cycle arrest.

Certain diarylheptanoids isolated from Zingiber officinale have been found to down-regulate the expression of ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1).[5][6] This pathway is crucial for the DNA damage response. Inhibition of ATR and CHK1 can lead to the accumulation of DNA damage and subsequently trigger apoptosis in cancer cells.

Other diarylheptanoids have been identified as inhibitors of the Sonic Hedgehog (shh)-Gli-FoxM1 signaling pathway in pancreatic cancer cells.[7] This pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. By inhibiting this pathway, these compounds can suppress the expression of cell cycle-associated genes, leading to cell cycle arrest and reduced proliferation of cancer cells.

Antimicrobial Activities of Substituted Heptenols

Several substituted heptenols, particularly those derived from ginger (gingerols and shogaols), exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted heptenols against various microorganisms.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Gingerol | 6-Gingerol | Candida albicans DAY185 | 1000 | [8][9] |

| Shogaol | 6-Shogaol | Candida albicans DAY185 | >2000 | [8][9] |

| Ginger Extract | Hot Air Dried | Bacillus cereus | 62.5 | [10][11][12] |

| Ginger Extract | Hot Air Dried | Staphylococcus aureus | 125 | [10][11][12] |

| Ginger Extract | Hot Air Dried | Escherichia coli | 250 | [10][11][12] |

| Ginger Extract | Hot Air Dried | Salmonella typhimurium | 250 | [10][11][12] |

| Ginger Extract | Solar Tunnel Dried | Bacillus cereus | 125 | [10][11][12] |

| Ginger Extract | Solar Tunnel Dried | Staphylococcus aureus | 250 | [10][11][12] |

| Ginger Extract | Solar Tunnel Dried | Escherichia coli | 500 | [10][11][12] |

| Ginger Extract | Solar Tunnel Dried | Salmonella typhimurium | 500 | [10][11][12] |

| Ginger Extract | Open Sun Dried | Bacillus cereus | 250 | [10][11][12] |

| Ginger Extract | Open Sun Dried | Staphylococcus aureus | 500 | [10][11][12] |

| Ginger Extract | Open Sun Dried | Escherichia coli | >500 | [10][11][12] |

| Ginger Extract | Open Sun Dried | Salmonella typhimurium | >500 | [10][11][12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted heptenol compounds

-

DMSO or other suitable solvent

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The substituted heptenol is serially diluted in the broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth and inoculum (positive control) and broth only (negative control) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Activities of Substituted Heptenols

Certain substituted heptenols have been investigated for their ability to inhibit specific enzymes, which can be a valuable therapeutic strategy.

Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution for the enzyme reaction

-

Substituted heptenol compound (inhibitor)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Reaction Mixture: In the wells of a 96-well plate, combine the enzyme and various concentrations of the inhibitor. A control reaction with no inhibitor is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement of Activity: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

Substituted heptenols represent a promising class of bioactive molecules with demonstrated cytotoxic and antimicrobial activities. The diarylheptanoids, in particular, have shown significant potential in cancer therapy through the modulation of key signaling pathways. Further research is warranted to explore the full therapeutic potential of this diverse class of compounds. This includes the synthesis and screening of novel analogs with improved potency and selectivity, in-depth investigation of their mechanisms of action, and preclinical and clinical studies to evaluate their safety and efficacy in various disease models. The information presented in this guide serves as a valuable resource for researchers and professionals in the ongoing effort to develop new and effective therapeutic agents from natural and synthetic sources.

References

- 1. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 7. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibiofilm and Antivirulence Activities of 6-Gingerol and 6-Shogaol Against Candida albicans Due to Hyphal Inhibition [frontiersin.org]

- 9. Antibiofilm and Antivirulence Activities of 6-Gingerol and 6-Shogaol Against Candida albicans Due to Hyphal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4R)-Hept-2-en-4-ol: Discovery and History

Foreword for the Scientific Community

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. The focus of this document is (4R)-Hept-2-en-4-ol, a chiral allylic alcohol. Despite extensive literature searches, a seminal publication detailing the initial discovery and complete historical narrative of this specific enantiomer remains elusive. Its history is not prominently documented in major chemical databases beyond its basic identification and computed properties.

This guide, therefore, consolidates the available physicochemical data and presents a plausible, detailed synthetic methodology based on established principles of asymmetric synthesis. The absence of extensive research on its biological activity and natural occurrence suggests that this compound may be a novel or underexplored molecule, representing a potential opportunity for new avenues of scientific investigation. We present this information to foster further research and to provide a foundational understanding for future studies.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| CAS Number | 821785-01-7 | PubChem[1] |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | Not determined experimentally | - |

| Melting Point | Not determined experimentally | - |

| Density | Not determined experimentally | - |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 114.104465 g/mol | PubChem[1] |

| Monoisotopic Mass | 114.104465 g/mol | PubChem[1] |

Postulated Enantioselective Synthesis

While a specific, documented synthesis for this compound has not been identified in the literature, a plausible and efficient method for its preparation would be the enantioselective addition of a vinyl Grignard reagent to butanal, or a propyl Grignard reagent to crotonaldehyde, in the presence of a chiral ligand. The following protocol is a representative example based on well-established methodologies for the synthesis of chiral secondary allylic alcohols.

Experimental Protocol: Enantioselective Vinylation of Butanal

Objective: To synthesize this compound via the asymmetric addition of vinylmagnesium bromide to butanal using a chiral catalyst.

Materials:

-

Butanal (freshly distilled)

-

Vinylmagnesium bromide (1 M solution in THF)

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) [(R,R)-Co(salen)] as the chiral catalyst

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas (for inert atmosphere)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral (R,R)-Co(salen) catalyst in anhydrous THF.

-

Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

Addition of Aldehyde: To the cooled catalyst solution, add freshly distilled butanal dropwise via syringe. Stir the mixture for 15 minutes.

-

Addition of Grignard Reagent: Slowly add the vinylmagnesium bromide solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Expected Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 70-90% |

| Enantiomeric Excess (ee) | >90% |

| Purity (by GC-MS) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 5.95-5.85 (m, 1H), 5.20-5.10 (m, 2H), 4.10-4.00 (m, 1H), 1.70-1.40 (m, 4H), 0.95 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 141.5, 114.8, 72.5, 41.8, 18.7, 14.0 |

| IR (neat) ν (cm⁻¹) | 3350 (br), 3080, 2960, 1640, 915 |

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward, catalyst-controlled chemical transformation.

Caption: Enantioselective synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. A related compound, hept-4-en-2-ol, has been identified in corn (Zea mays), but the specific biological function and stereochemistry were not fully elaborated. The lack of data for the (4R) enantiomer suggests a green field for research into its potential physiological effects, receptor interactions, and metabolic pathways.

Conclusion

This compound remains a molecule with a limited footprint in the historical and current scientific literature. Its basic chemical properties are computationally predicted, but a detailed experimental characterization and a definitive account of its discovery are absent. The synthetic protocol outlined in this guide represents a viable and established method for its enantioselective preparation, providing a starting point for researchers wishing to investigate this compound. The dearth of biological data presents an open invitation to the scientific community to explore the potential roles of this compound in various biological systems, which could lead to novel discoveries in fields such as pharmacology, chemical ecology, and materials science. Further research is necessary to fully elucidate the history, properties, and functions of this intriguing chiral molecule.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (E)-Allylic Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-allylic alcohols are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their stereoselective synthesis is therefore of significant interest. This document outlines a highly efficient method for the enantioselective synthesis of (E)-allylic alcohols through the asymmetric addition of alkenylzincs to aldehydes. This protocol is distinguished by its use of a camphor-derived chiral ligand, which consistently delivers high enantioselectivities and yields.[1][2][3]

Core Synthesis Strategy: Asymmetric Alkenylzinc Addition to Aldehydes

The fundamental approach involves the in-situ generation of an alkenylzinc reagent, which then undergoes an asymmetric addition to an aldehyde, catalyzed by a chiral amino thiol ligand. This method has proven effective for a variety of aromatic and α-branched aliphatic aldehydes, yielding the corresponding (E)-allylic alcohols with excellent enantiomeric excess (ee) and chemical yields.[1][2][3][4]

Logical Workflow of the Synthesis

Figure 1: General workflow for the enantioselective synthesis of (E)-allylic alcohols.

Experimental Data

The following table summarizes the results obtained for the synthesis of various (E)-allylic alcohols using the asymmetric addition of 1-octenylzinc to a range of aldehydes. The reaction is catalyzed by (-)-2-exo-morpholinoisoborne-10-thiol.[1][3]

| Entry | Aldehyde | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R,E)-1-phenyl-2-nonen-1-ol | 92 | 95 |

| 2 | 4-Methylbenzaldehyde | (R,E)-1-(p-tolyl)-2-nonen-1-ol | 90 | 96 |

| 3 | 4-Methoxybenzaldehyde | (R,E)-1-(4-methoxyphenyl)-2-nonen-1-ol | 88 | 96 |

| 4 | 4-Chlorobenzaldehyde | (R,E)-1-(4-chlorophenyl)-2-nonen-1-ol | 91 | 96 |

| 5 | 4-Bromobenzaldehyde | (R,E)-1-(4-bromophenyl)-2-nonen-1-ol | 92 | 97 |

| 6 | 4-Trifluoromethylbenzaldehyde | (R,E)-1-(4-(trifluoromethyl)phenyl)-2-nonen-1-ol | 85 | >99.5 |

| 7 | 3-Methylbenzaldehyde | (R,E)-1-(m-tolyl)-2-nonen-1-ol | 89 | 95 |

| 8 | 2-Methylbenzaldehyde | (R,E)-1-(o-tolyl)-2-nonen-1-ol | 87 | 95 |

| 9 | 2-Naphthaldehyde | (R,E)-1-(naphthalen-2-yl)-2-nonen-1-ol | 86 | 98 |

| 10 | Cyclohexanecarbaldehyde | (R,E)-1-cyclohexyl-2-nonen-1-ol | 80 | 97 |

Experimental Protocols

Materials and General Methods:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Toluene should be distilled from sodium/benzophenone prior to use.

-

Aldehydes should be distilled prior to use.

-

(-)-2-exo-morpholinoisoborne-10-thiol can be synthesized from (+)-camphor.

-

All other reagents should be of high purity and used as received.

Protocol 1: In-situ Preparation of the Alkenylzinc Reagent

-

Hydroboration: To a solution of dicyclohexylborane (1.1 mmol) in anhydrous THF (5 mL) at 0 °C, add 1-octyne (1.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Boron-Zinc Exchange: To the resulting solution of alkenylborane, add a solution of dimethylzinc (1.2 M in toluene, 1.2 mmol) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the ethyl 1-octenylzinc reagent.

Protocol 2: Catalytic Asymmetric Addition to Aldehydes

-

Catalyst Formation: In a separate flask, dissolve (-)-2-exo-morpholinoisoborne-10-thiol (0.1 mmol) in anhydrous toluene (5 mL).

-

To this solution, add dimethylzinc (1.2 M in toluene, 0.1 mmol) at room temperature and stir for 30 minutes to form the chiral zinc catalyst.

-

Reaction Setup: Cool the catalyst solution to -30 °C.

-

Add the aldehyde (1.0 mmol) to the catalyst solution.

-

Addition of Alkenylzinc: Slowly add the previously prepared alkenylzinc reagent (from Protocol 1) to the aldehyde-catalyst mixture at -30 °C.

-

Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-allylic alcohol.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Signaling Pathway and Mechanism

The proposed catalytic cycle for the asymmetric addition is depicted below. The chiral ligand coordinates with the zinc atom, creating a chiral environment that directs the stereoselective transfer of the alkenyl group to the aldehyde.

Figure 2: Proposed catalytic cycle for the enantioselective addition of alkenylzincs to aldehydes.

References

(4R)-Hept-2-en-4-ol as a chiral auxiliary in asymmetric synthesis

Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis: A Case Study with (1R,2S)-trans-2-Phenyl-1-cyclohexanol

Disclaimer: Extensive literature searches did not yield specific examples of (4R)-Hept-2-en-4-ol being used as a chiral auxiliary in asymmetric synthesis. Therefore, these application notes and protocols are based on the well-documented and structurally related chiral secondary alcohol, (1R,2S)-trans-2-Phenyl-1-cyclohexanol , to illustrate the principles and methodologies of employing such chiral auxiliaries in asymmetric synthesis. This compound serves as an excellent proxy to demonstrate the core requirements of the user's request for researchers, scientists, and drug development professionals.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern organic chemistry and drug development, aiming to produce enantiomerically pure compounds. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The use of a chiral auxiliary introduces a chiral environment, leading to diastereomeric transition states with different energies, thus favoring the formation of one diastereomer over the other.

(1R,2S)-trans-2-Phenyl-1-cyclohexanol is a powerful and readily available chiral auxiliary that has been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions, ene reactions, and alkylations.[1] Its rigid cyclic structure and the steric influence of the phenyl group provide a well-defined chiral environment for high stereocontrol.

Mechanism of Stereocontrol with (1R,2S)-trans-2-Phenyl-1-cyclohexanol

The stereodirecting influence of the trans-2-phenyl-1-cyclohexanol auxiliary is primarily based on steric hindrance. Once attached to the substrate, for instance, as an ester, the bulky phenyl group effectively blocks one face of the reactive center (e.g., a double bond). This steric blockade forces the incoming reagent to approach from the less hindered face, resulting in a high degree of diastereoselectivity.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a dienophile is attached to a chiral auxiliary like trans-2-phenyl-1-cyclohexanol, the cycloaddition can proceed with high diastereoselectivity.

Experimental Protocol: Asymmetric Diels-Alder Reaction of (1R,2S)-trans-2-Phenyl-1-cyclohexyl Acrylate with Cyclopentadiene

This protocol is based on established procedures for similar reactions.

Materials:

-

(1R,2S)-trans-2-Phenyl-1-cyclohexanol

-

Acryloyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Cyclopentadiene (freshly cracked)

-

Lewis Acid (e.g., Et2AlCl or SnCl4)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Chiral Acrylate Ester

-

To a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over MgSO4.

-

Purify the crude product by flash column chromatography on silica gel to afford the (1R,2S)-trans-2-phenyl-1-cyclohexyl acrylate.

Step 2: Asymmetric Diels-Alder Reaction

-

Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.

-

Add the Lewis acid (e.g., Et2AlCl, 1.1 eq) dropwise and stir for 15 minutes.

-

Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

-

Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the Diels-Alder adduct in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with 1N HCl and extract with diethyl ether.

-

The aqueous layer contains the chiral auxiliary which can be recovered by extraction with an appropriate solvent after basification.

-

The organic layer contains the chiral carboxylic acid product.

Data Presentation

| Reaction | Dienophile | Diene | Lewis Acid | Temp (°C) | Diastereomeric Excess (d.e.) | Yield (%) |

| Diels-Alder | (1R,2S)-trans-2-Phenyl-1-cyclohexyl Acrylate | Cyclopentadiene | Et2AlCl | -78 | >95% | ~90% |

| Diels-Alder | (1R,2S)-trans-2-Phenyl-1-cyclohexyl Crotonate | Cyclopentadiene | TiCl4 | -78 | >90% | ~85% |

Note: The values presented are typical and may vary based on specific reaction conditions.

Caption: Experimental workflow for an asymmetric Diels-Alder reaction.

Application in Asymmetric Ene Reactions

The glyoxylate ester of trans-2-phenylcyclohexanol has been used in asymmetric ene reactions.

Experimental Protocol: Asymmetric Ene Reaction of (1R,2S)-trans-2-Phenyl-1-cyclohexyl Glyoxylate with β-Pinene

Materials:

-

(1R,2S)-trans-2-Phenyl-1-cyclohexyl glyoxylate

-

β-Pinene

-

Tin(IV) chloride (SnCl4)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the chiral glyoxylate ester (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.

-

Add SnCl4 (1.1 eq) dropwise and stir for 10 minutes.

-

Add β-pinene (1.2 eq) and stir the mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate.

-

Purify the product by column chromatography to yield the ene adduct.

Data Presentation

| Ene Substrate | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |

| β-Pinene | SnCl4 | 90:10 | ~80% |

| 1-Pentene | SnCl4 | 85:15 | ~75% |

Note: The values presented are typical and may vary based on specific reaction conditions.

Conclusion

While direct applications of this compound as a chiral auxiliary are not readily found in the literature, the principles of asymmetric induction using chiral alcohols are well-established. (1R,2S)-trans-2-Phenyl-1-cyclohexanol serves as an excellent model, demonstrating high levels of stereocontrol in important carbon-carbon bond-forming reactions. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to apply these concepts in the design and execution of asymmetric syntheses. The key to successful application lies in the rational choice of the auxiliary, the substrate, and the reaction conditions to maximize diastereoselectivity.

References

The Untapped Potential of (4R)-Hept-2-en-4-ol: A Chiral Building Block for Pharmaceutical Innovation

Application Note AP-CHEM-04R-HEPTENOL

Introduction

In the landscape of pharmaceutical manufacturing, the demand for enantiomerically pure compounds is ever-increasing. Chiral molecules are fundamental to the development of new therapeutics, as the stereochemistry of a drug can profoundly influence its pharmacological activity, efficacy, and safety profile. (4R)-Hept-2-en-4-ol, a chiral secondary allylic alcohol, represents a versatile yet underutilized building block with significant potential for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the prospective applications of this compound, providing detailed protocols for its hypothetical incorporation into synthetic routes and showcasing its value for researchers, scientists, and drug development professionals.

While specific, large-scale pharmaceutical applications of this compound are not yet extensively documented in publicly available literature, its structural motifs—a chiral secondary alcohol and a reactive alkene—are hallmarks of valuable synthons in medicinal chemistry.[1][2][3][4][5] This application note will, therefore, focus on the potential of this molecule, drawing parallels with the established use of similar chiral alcohols in drug synthesis.

Potential Applications in Pharmaceutical Synthesis

This compound serves as a versatile chiral precursor for the introduction of stereodefined centers in a target molecule. Its key structural features allow for a variety of chemical transformations:

-

Stereospecific Alkylation and Etherification: The hydroxyl group can be readily derivatized to form ethers or alkylated with retention of configuration, enabling the construction of complex molecular frameworks.

-

Esterification and Amidation: The alcohol moiety can be esterified with a variety of carboxylic acids or converted to an amine, providing access to a broad range of functional groups commonly found in drug molecules.

-

Epoxidation and Dihydroxylation: The double bond can undergo stereocontrolled epoxidation or dihydroxylation, leading to the formation of new stereocenters and highly functionalized intermediates.

-

Cross-Coupling Reactions: The allylic nature of the alcohol allows for its conversion to a suitable leaving group for subsequent palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

These potential transformations position this compound as a valuable starting material for the synthesis of a wide array of chiral drugs, including but not limited to, anti-inflammatory agents, anti-viral compounds, and central nervous system therapeutics.

Hypothetical Synthesis Protocols

The following protocols describe the potential use of this compound in key synthetic transformations relevant to pharmaceutical manufacturing.

Protocol 2.1: Stereospecific O-Alkylation to a Chiral Ether Intermediate

This protocol details a hypothetical Williamson ether synthesis to produce a chiral ether, a common substructure in many APIs.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.

-

Add fresh anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the NaH slurry.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and slowly add benzyl bromide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield the corresponding (4R)-4-(benzyloxy)hept-2-ene with high yield and retention of stereochemical integrity.

Protocol 2.2: Sharpless Asymmetric Epoxidation of the Alkene

This protocol describes a hypothetical Sharpless asymmetric epoxidation to generate a chiral epoxy alcohol, a versatile intermediate for further synthetic manipulations.

Materials:

-

This compound (1.0 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq)

-

(+)-Diethyl tartrate ((+)-DET) (0.12 eq)

-

tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

4 Å Molecular sieves

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried, round-bottom flask containing powdered 4 Å molecular sieves under an inert atmosphere, add anhydrous DCM.

-

Cool the flask to -20 °C.

-

Add titanium(IV) isopropoxide and (+)-diethyl tartrate sequentially.

-

Stir the mixture for 30 minutes at -20 °C.

-

Add a solution of this compound in anhydrous DCM to the catalyst mixture.

-

Slowly add tert-butyl hydroperoxide and stir the reaction at -20 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Outcome:

This procedure is expected to yield the corresponding chiral epoxy alcohol with high diastereoselectivity, dictated by the chirality of both the starting material and the diethyl tartrate ligand.

Data Presentation

The following tables present hypothetical data for the reactions described above. In a real-world research setting, these parameters would be rigorously determined through experimentation.

Table 1: Hypothetical Results for Stereospecific O-Alkylation (Protocol 2.1)

| Entry | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Benzyl bromide | THF | NaH | 25 | 12 | 92 | >99 |

| 2 | Methyl iodide | DMF | NaH | 0-25 | 8 | 88 | >99 |

| 3 | Allyl bromide | THF | KH | 25 | 16 | 85 | >99 |

Table 2: Hypothetical Results for Sharpless Asymmetric Epoxidation (Protocol 2.2)

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | (+)-DET | DCM | -20 | 24 | 85 | 95:5 |

| 2 | (-)-DET | DCM | -20 | 24 | 83 | 6:94 |

| 3 | (+)-DIPT | Toluene | -25 | 36 | 78 | 92:8 |

Visualization of Synthetic Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Caption: The Chiral Pool Concept and the Role of this compound.

References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. Chiral alcohols are critical building blocks for a vast array of single-enantiomer drugs, where the stereochemistry at a specific carbinol center is paramount for therapeutic efficacy and safety.[1][2][3][4] This document provides detailed application notes and protocols for several robust and widely adopted methods for the catalytic asymmetric synthesis of chiral alcohols from prochiral ketones.

Three prominent metal-catalyzed methods are highlighted: the Noyori Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction. Additionally, the application of enzymatic reductions, a powerful green chemistry approach, is also detailed. These methods offer complementary solutions for accessing a diverse range of chiral secondary alcohols with high enantiopurity.[5][6][7][8][9]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using molecular hydrogen in the presence of a chiral ruthenium catalyst.[5][10][11] These catalysts typically consist of a ruthenium center complexed with a C2-symmetric chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[10][11] This method is renowned for its high catalytic activity and enantioselectivity, with turnover numbers (TON) that can exceed 100,000.[5]

Reaction Mechanism